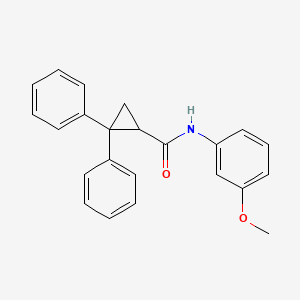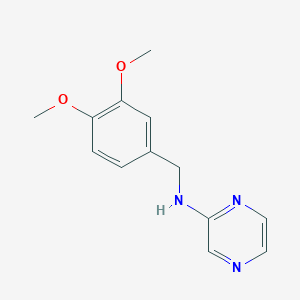
N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide, also known as NCL-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NCL-1 belongs to the class of sulfonamide compounds and has been shown to exhibit potent anticancer activity in various cancer cell lines.
Mécanisme D'action
The exact mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of the proteasome, a cellular protein complex that plays a critical role in protein degradation. N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide has been shown to induce the accumulation of ubiquitinated proteins, which is indicative of proteasome inhibition.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce the accumulation of ubiquitinated proteins, which is indicative of proteasome inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for cancer therapy. However, one of the limitations of using N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide is its potential toxicity, which may limit its clinical application.
Orientations Futures
There are several future directions for the study of N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more potent and selective compounds. Additionally, further studies are needed to evaluate the potential toxicity of N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide and its derivatives.
Méthodes De Synthèse
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide involves the reaction of 9-ethylcarbazole with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-2-22-17-8-4-3-7-15(17)16-13-14(11-12-18(16)22)21-28(26,27)20-10-6-5-9-19(20)23(24)25/h3-13,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOIJIPMLYEQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(3,5-dimethoxybenzyl)-8a'-hydroxyhexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5171379.png)


![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5171409.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5171413.png)

![N-(2-ethylphenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5171432.png)

![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)


![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)